2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide
Overview
Description
2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzoxazole intermediate is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the coupling of the halogenated benzoxazole derivative with 2-chloro-5-nitrobenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Coupling: Palladium acetate, triphenylphosphine, and potassium carbonate in a suitable solvent like toluene.
Major Products Formed
Reduction: Formation of 2-chloro-N-[2-(3-aminophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide.
Substitution: Formation of derivatives with different substituents replacing the halogen atoms.
Coupling: Formation of biaryl compounds through carbon-carbon bond formation.
Scientific Research Applications
2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group and halogen atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
- **2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Uniqueness
2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is unique due to the specific positioning of the nitro group and halogen atoms, which can significantly affect its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions with molecular targets and different reactivity patterns in chemical reactions.
Properties
IUPAC Name |
2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClIN3O4/c21-16-6-5-14(25(27)28)10-15(16)19(26)23-13-4-7-18-17(9-13)24-20(29-18)11-2-1-3-12(22)8-11/h1-10H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOBMRMEGFSHNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClIN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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